molecular formula C15H12N6O B382281 1,3-Bis(benzotriazol-1-yl)propan-2-one CAS No. 156395-18-5

1,3-Bis(benzotriazol-1-yl)propan-2-one

Cat. No. B382281
CAS RN: 156395-18-5
M. Wt: 292.3g/mol
InChI Key: SZHVGNLCBTXWRQ-UHFFFAOYSA-N
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Description

1,3-Bis(benzotriazol-1-yl)propan-2-one is a chemical compound that has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of 1,3-Bis(benzotriazol-1-yl)propan-2-one involves several steps. In one study, 1,3-Diazido-2-phenyl-propan-2-ol and cyclopropylacetylene were used to afford 1,3-Bis-(4-cyclopropyl-[1,2,3]triazol-1-yl)-2-phenyl-propan-2-ol as a white solid . In another study, Co(II) and Cu(II) complexes containing 1,3-bis(benzotriazol-1-yl)propan-2-ol were synthesized . These compounds were obtained as air-stable solids .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(benzotriazol-1-yl)propan-2-one has been analyzed using various techniques such as infrared, Raman, and ultraviolet/visible spectroscopy . Density Functional Theory calculations were carried out to propose a probable geometry of the compounds .


Chemical Reactions Analysis

The chemical reactions involving 1,3-Bis(benzotriazol-1-yl)propan-2-one have been studied. For instance, it has been used in the synthesis of Co(II) and Cu(II) complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(benzotriazol-1-yl)propan-2-one have been characterized. The compounds were obtained as air-stable solids and characterized by melting point, thermogravimetric analysis, infrared, Raman and ultraviolet/visible spectroscopy .

Scientific Research Applications

Gas-phase Thermolysis

1,3-Bis(benzotriazol-1-yl)propan-2-one has been studied in the context of gas-phase thermolysis. Dib et al. (2004) explored the kinetics and mechanisms of gas-phase pyrolysis of benzotriazole derivatives, including 1,3-bis(benzotriazol-1-yl)propan-2-one. They found that the complete pyrolysis of this compound results in the formation of aniline and either 2-substituted or 2,3-disubstituted indoles. This research provides valuable insights into the thermal behavior of benzotriazole derivatives under gas-phase conditions (Dib et al., 2004).

Coordination Compounds and Luminescent Properties

Marchenko et al. (2020) investigated the synthesis of coordination compounds using bis(benzo-1,2,3-triazolyl)alkanes, including 1,3-bis(benzo-1,2,3-triazol-1-yl)propane, with cadmium(II) and silver(I) nitrates. They found that these compounds demonstrated luminescent properties and showed bactericidal effects against various bacteria. This research highlights the potential of 1,3-bis(benzotriazol-1-yl)propan-2-one derivatives in the development of new luminescent materials and antibacterial agents (Marchenko et al., 2020).

Alkylation Studies

Alkylation of 1,3-bis(benzotriazol-1-yl)propan-2-one with α-iodo ketones has been explored, as mentioned by Yarosh et al. (2014). Their study suggests that functionalized bis-azoles, such as 1,3-bis(benzotriazol-1-yl)propan-2-one, can be obtained through this process, highlighting the chemical reactivity and potential applications of this compound in organic synthesis (Yarosh et al., 2014).

Chemical Reactions with Aromatic Amines

Katritzky et al. (1987) studied the chemical reactions involving 1-(1-Hydroxyalkyl)benzotriazoles, including those with aromatic amines, demonstrating their utility in producing N-[1-(benzotriazol-1-yl)alkyl] derivatives. This research contributes to understanding the broad range of chemical reactions possible with benzotriazole derivatives (Katritzky et al., 1987).

Future Directions

The future directions for research on 1,3-Bis(benzotriazol-1-yl)propan-2-one could include further exploration of its potential applications, particularly in the field of antifungal activity . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

1,3-bis(benzotriazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O/c22-11(9-20-14-7-3-1-5-12(14)16-18-20)10-21-15-8-4-2-6-13(15)17-19-21/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHVGNLCBTXWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)CN3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(benzotriazol-1-yl)propan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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